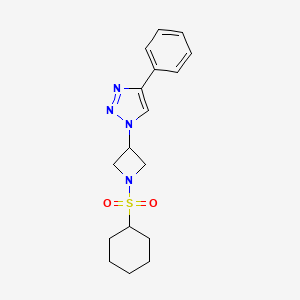

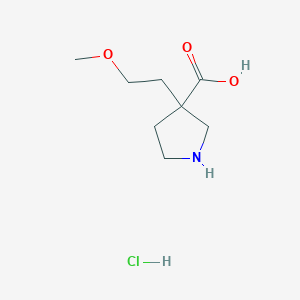

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Targeted Protein Degradation

This compound has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins. The rigidity provided by such a linker can influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex with the target protein and E3 ligase .

Chemical Conjugates

The structural features of this compound make it suitable for creating chemical conjugates. These conjugates can be used in various applications, including drug delivery systems where the compound’s ability to bind to specific proteins can be utilized to target certain cells or tissues .

Heterocyclic Chemistry

In the field of heterocyclic chemistry, compounds like 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole are valuable due to their potential to form stable heterocycles. These structures are often key components in the development of new pharmaceuticals .

Suzuki–Miyaura Cross-Coupling Reactions

The compound has applications in Suzuki–Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This is particularly useful in the synthesis of novel heterocyclic compounds, which can have various pharmaceutical applications .

Aza-Michael Addition Reactions

The compound can be used in aza-Michael addition reactions, a method for attaching a variety of NH-heterocycles to substrates. This reaction is important for the synthesis of functionalized azetidines, which are valuable in medicinal chemistry .

Synthesis of Heterocyclic Amino Acid Derivatives

It serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates, leading to compounds that exhibit a range of biological activities .

Pharmacophore Development

The azetidine pharmacophore subunit present in this compound is used in the design of a wide variety of natural and synthetic products that exhibit diverse biological activities. It is a key component in the development of new drugs .

Research Tool in Organic Synthesis

Lastly, this compound can be used as a research tool in organic synthesis, providing insights into the mechanisms of reactions and the stability of various chemical structures. It can help in understanding the reactivity patterns of similar compounds .

properties

IUPAC Name |

1-(1-cyclohexylsulfonylazetidin-3-yl)-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1,3-4,7-8,13,15-16H,2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAPDGCIZJRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)

![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)